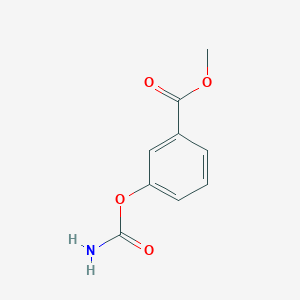
Methyl 3-carbamoyloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-carbamoyloxybenzoate is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the hydroxyl group is carbamoylated
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-carbamoyloxybenzoate can be synthesized through a multi-step process involving the esterification of 3-hydroxybenzoic acid with methanol, followed by carbamoylation. The esterification typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions. The carbamoylation step involves reacting the ester with a carbamoyl chloride in the presence of a base like pyridine to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-carbamoyloxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-carbamoyloxybenzoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The carbamoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: 3-carbamoyloxybenzoic acid and methanol.
Reduction: 3-hydroxybenzoic acid and methanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-carbamoyloxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 3-carbamoyloxybenzoate exerts its effects involves the interaction of its functional groups with various molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Methyl 3-hydroxybenzoate: Lacks the carbamoyl group, making it less reactive in certain chemical reactions.
Methyl 3-nitrobenzoate: Contains a nitro group instead of a carbamoyl group, leading to different reactivity and applications.
Methyl 3-aminobenzoate: Contains an amino group, which can participate in different types of chemical reactions compared to the carbamoyl group.
Properties
IUPAC Name |
methyl 3-carbamoyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8(11)6-3-2-4-7(5-6)14-9(10)12/h2-5H,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAROKCBKVJCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














